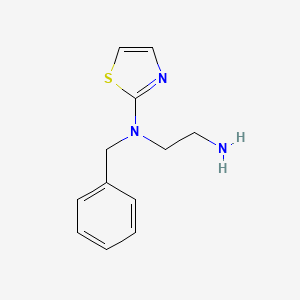![molecular formula C15H22N2O3 B7576332 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid](/img/structure/B7576332.png)
3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid, also known as MPA, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). MPA is a potent inhibitor of cyclooxygenase (COX) enzymes and is commonly used as a research tool in various scientific studies. The purpose of
Mécanisme D'action
The mechanism of action of 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid involves the inhibition of COX enzymes, which leads to a decrease in the production of prostaglandins and thromboxanes. Prostaglandins and thromboxanes are lipid mediators that play a key role in the regulation of inflammation, pain, fever, and platelet aggregation. By inhibiting COX enzymes, this compound reduces the production of these mediators and thereby reduces inflammation, pain, and fever, and inhibits platelet aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and thromboxanes, which are involved in the regulation of inflammation, pain, fever, and platelet aggregation. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Avantages Et Limitations Des Expériences En Laboratoire
3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid has several advantages as a research tool. It is a potent and selective inhibitor of COX enzymes and is widely available. This compound is also relatively stable and has a long half-life, which allows for prolonged inhibition of COX enzymes. However, this compound also has some limitations. It has been shown to have some off-target effects, such as inhibition of lipoxygenase enzymes and activation of peroxisome proliferator-activated receptors (PPARs). Additionally, this compound has poor solubility in water, which can limit its use in some experimental systems.
Orientations Futures
There are several future directions for research on 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid. One area of interest is the development of more selective COX inhibitors that target only COX-2 enzymes, which are involved in inflammation and pain. Another area of interest is the development of novel formulations of this compound that improve its solubility and bioavailability. Additionally, this compound has potential therapeutic applications in the treatment of various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases, and further research is needed to explore these possibilities.
Méthodes De Synthèse
The synthesis of 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid involves the reaction of 2-(methylamino)-2-oxoacetic acid methyl ester with 1-phenylethylamine, followed by the reaction of the resulting product with methyl iodide. The final product is obtained by hydrolysis of the methyl ester group using sodium hydroxide.
Applications De Recherche Scientifique
3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid is widely used in scientific research as a tool to investigate the role of COX enzymes in various physiological and pathological processes. It has been shown to inhibit both COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins and thromboxanes. This compound is also used to study the effects of COX inhibition on inflammation, pain, fever, and platelet aggregation.
Propriétés
IUPAC Name |
3-[methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-12(13-7-5-4-6-8-13)17(3)14(18)11-16(2)10-9-15(19)20/h4-8,12H,9-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSIEVHQUFQLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)CN(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576256.png)
![2-[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-propylamino]acetic acid](/img/structure/B7576268.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7576276.png)
![3-[Ethyl-(2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7576277.png)
![3-[Ethyl-(2-hydroxy-5-methoxybenzoyl)amino]propanoic acid](/img/structure/B7576286.png)
![3-[Methyl-[2-oxo-2-(2,4,5-trichloroanilino)ethyl]amino]propanoic acid](/img/structure/B7576294.png)
![3-[Ethyl-(4-methylsulfonylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576295.png)
![2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576315.png)
![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576316.png)
![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid](/img/structure/B7576324.png)


![2-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576355.png)
![3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid](/img/structure/B7576356.png)